4-Fluoropyridine-2-sulfinic acid

Cross-coupling Palladium catalysis Medicinal chemistry

2-Pyridyl boronates frequently fail in Suzuki-Miyaura couplings, causing costly delays in medicinal chemistry. 4-Fluoropyridine-2-sulfinic acid (CAS 2219379-85-6) resolves this as a stable, high-performance heteroaryl sulfinate coupling partner. • Enables reliable desulfinative cross-coupling with aryl halides, tolerating sensitive functional groups. • The 4-fluoro substituent modulates electronic properties for optimal reactivity and selectivity. • Superior batch-to-batch reproducibility versus notoriously unstable pyridine-2-boronic acids. Ideal for installing 4-fluoropyridyl motifs into drug-like molecules and agrochemical building blocks.

Molecular Formula C5H4FNO2S
Molecular Weight 161.16 g/mol
Cat. No. B13105921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyridine-2-sulfinic acid
Molecular FormulaC5H4FNO2S
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)S(=O)O
InChIInChI=1S/C5H4FNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9)
InChIKeyLKBDNLMTFUUAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropyridine-2-sulfinic Acid for Pyridine Cross-Couplings


4-Fluoropyridine-2-sulfinic acid is a heterocyclic sulfinic acid reagent featuring a pyridine core with a fluorine atom at the 4-position and a sulfinic acid (-SO2H) group at the 2-position. It is part of a class of compounds known as heteroaromatic sulfinates, which have emerged as stable, high-performance nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. This class of reagents provides a reliable alternative to notoriously unstable and inefficient pyridyl boronates, a common pain point in medicinal chemistry [1][2]. The introduction of the 4-fluoro substituent is designed to further modulate the electronic properties of the pyridine ring, influencing both the reagent's stability and its reactivity profile in subsequent transformations [3].

Workflow Pd-catalyzed desulfinative cross-coupling
Selection context Stable alternative to pyridine-2-boronates
Electronic profile 4-fluoro substitution modulates ring electronics

Risks of Replacing 4-Fluoropyridine-2-sulfinic Acid


Substituting 4-Fluoropyridine-2-sulfinic acid with an alternative pyridine coupling reagent, such as a pyridine-2-boronic acid, is a high-risk strategy due to the fundamental and quantifiable performance gap between these reagent classes. The pre-eminent Suzuki-Miyaura cross-coupling reaction, a mainstay of pharmaceutical C–C bond formation, often fails or is unreliable when applied to 2-pyridyl boronates due to their difficulty in preparation, poor stability, and low reaction efficiency [1]. In contrast, heterocyclic sulfinates like 4-fluoropyridine-2-sulfinic acid offer a robust and predictable coupling process. Furthermore, the specific 4-fluoro substitution is not arbitrary; the electron-withdrawing nature of fluorine directly modulates the pyridine's electronic environment, which can be crucial for achieving optimal yields and selectivity in downstream reactions. A simple, unsubstituted pyridine sulfinate will not provide the same electronic and reactivity profile [2].

Target reagent
4-Fluoropyridine-2-sulfinic acid: reported high-yielding desulfinative coupling; class-level stability
Pyridine-2-boronic acid
May fail or give low yields; poor stability and difficult purification may reduce reproducibility
Unsubstituted sulfinate
Electronic profile differs; 4-fluoro inductive effect may shift reactivity and selectivity

Quantitative Advantages of 4-Fluoropyridine-2-sulfinic Acid


Superior Cross-Coupling vs Boronic Acids

4-Fluoropyridine-2-sulfinic acid, as a member of the pyridine sulfinate class, offers a cross-coupling process of unrivalled scope and utility compared to the industry-standard boronic acid/boronate reagents. The Suzuki-Miyaura reaction with pyridine-2-boronates is known to be highly unreliable, often failing completely, particularly for 2-substituted pyridines [1]. In contrast, the desulfinative coupling of the corresponding sulfinates is consistently high-yielding, with optimized reactions achieving near-quantitative yields. For example, a model reaction using pyridine-3-sulfinate and 4-bromotoluene delivered a 99% yield, demonstrating the inherent efficiency of the sulfinate platform [2].

Cross-coupling yield
Class-level
Sulfinate model reaction 99% yield vs. boronate frequent failure
Supports reliable coupling workflow selection
Pd, 150 °C, K2CO3, dioxane; representative sulfinate data
Cross-coupling Palladium catalysis Medicinal chemistry

Cross-Coupling Reactivity of 4-Substituted Sulfinates

The foundational study by Willis and co-workers explicitly validates that 4-substituted pyridine sulfinates, including those with electron-withdrawing groups (e.g., 5-trifluoromethyl), are efficient coupling partners [1]. This directly establishes that the 4-fluoropyridine-2-sulfinic acid scaffold is not just theoretically interesting but has been proven to participate effectively in this key transformation. The tolerance of the reaction to various substituents, including fluorine-containing groups, is a crucial validation point for its practical use [1]. This is in stark contrast to the corresponding 2-pyridyl boronic acids, which are often inaccessible or unstable [2].

4-substituted sulfinate reactivity
Reported
4-substituted sulfinates are efficient coupling partners; boronic acid analog non-viable
Validates scaffold functionality in cross-coupling
Pd(OAc)2 / P(t-Bu)2Me·HBF4, dioxane, 150 °C
Cross-coupling Suzuki-Miyaura Pharmaceutical intermediates

Stability and Ease of Handling

Pyridine sulfinates, including 4-fluoropyridine-2-sulfinic acid, offer a significant practical advantage over many other heterocyclic nucleophiles due to their stability and straightforward preparation [1]. They are reported to be stable to storage and under the coupling reaction conditions, which are major concerns with the corresponding pyridyl boronic acids that are known for their poor stability [2]. While specific stability data for the 4-fluoro derivative is often proprietary, the class behavior is well-documented: sulfinates are easier to prepare, purify, and store compared to boronic acids [3]. This enhanced stability translates directly into more reproducible results and less waste from decomposed starting materials.

Stability & handling
Class-level
Stable to storage and reaction conditions; easier preparation vs. boronates
Reduces degradation risk and workflow variability
Qualitative class advantage; verify for 4-fluoro analog
Reagent stability Organic synthesis Workflow efficiency

Sulfinic Acid Acidity and Electronic Effects

The sulfinic acid functional group (-SO2H) is a key determinant of the compound's behavior. Aromatic sulfinic acids are significantly more acidic than their carboxylic acid counterparts. A quantitative study of six aromatic sulfinic acids determined their pKa values to be in the range of 1.8 to 2.0 [1]. This is approximately 1000x more acidic than a typical carboxylic acid (pKa ~4.8) [2]. This means that under physiological or common reaction conditions (pH > ~2), 4-fluoropyridine-2-sulfinic acid will exist predominantly as its deprotonated, anionic sulfinate form. The electron-withdrawing 4-fluoro substituent on the pyridine ring will further stabilize this negative charge through inductive effects, potentially lowering the pKa further and enhancing its nucleophilicity and water solubility relative to an unsubstituted or alkyl-substituted analog.

Sulfinic acid pKa
Class-level
Aromatic sulfinic acid pKa ~1.8 – 2.0 (≈1000× more acidic than carboxylic acid)
Predictable anionic state aids solubility and nucleophilicity
4-F substitution expected to lower pKa further
pKa Ionization Solubility Reactivity

High-Value Applications of 4-Fluoropyridine-2-sulfinic Acid


Late-Stage Functionalization of Drug Candidates

In medicinal chemistry, introducing a substituted pyridine ring is a common strategy, but it is frequently derailed by the failure of 2-pyridyl boronates in Suzuki couplings. 4-Fluoropyridine-2-sulfinic acid provides a robust and reliable alternative. As demonstrated by Willis et al., the sulfinate-based desulfinative coupling is an efficient and predictable method for installing 2-pyridyl motifs onto complex drug-like molecules, even those containing sensitive functional groups [1]. The specific 4-fluoro substitution on the pyridine is a privileged structure in drug discovery, often used to modulate target binding, metabolic stability, and overall pharmacokinetic properties [2]. This reagent allows medicinal chemists to confidently access this valuable chemical space, saving significant time and resources.

Synthesis of Agrochemical and Material Intermediates

The synthesis of complex molecules for agrochemicals and advanced materials frequently requires the joining of two aromatic rings via a robust and scalable method. The sulfinate cross-coupling provides a high-yielding, scalable process for constructing biaryl systems containing a pyridine core [1]. The stability of the sulfinate reagent (relative to boronic acids) is a key advantage in a process chemistry setting, where reagent quality and batch-to-batch reproducibility are paramount [1]. The 4-fluoropyridine moiety is a key building block in certain herbicides and insecticides, making this compound a direct precursor for synthesizing these active ingredients.

Diverse 4-Fluoropyridine Derivatives via Nucleophilic Substitution

The sulfinate group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing 4-fluoro group further activates the ring towards nucleophilic attack. This allows 4-fluoropyridine-2-sulfinic acid to serve as a versatile platform for introducing other nucleophiles (e.g., amines, alkoxides) at the 2-position, providing access to a wide range of 2-substituted-4-fluoropyridines that are not easily accessible via other routes [2]. The high acidity of the sulfinic acid (pKa ~1.8-2.0) ensures it is readily deprotonated and soluble in a range of reaction media, facilitating its use in both aqueous and organic transformations [3].

Application
Selection property
Validation focus
Late-stage diversification of pharmaceutical leads
Stable 2-pyridyl coupling partner replaces unreliable boronates
Compatibility with drug-like substrates and functional groups
Agrochemical and material intermediate synthesis
Scalable high-yielding biaryl construction
Batch-to-batch reproducibility and stability under process conditions
2-Substituted-4-fluoropyridine library synthesis
Sulfinate as leaving group for nucleophilic aromatic substitution
Reactivity with amines, alkoxides; reaction media compatibility
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